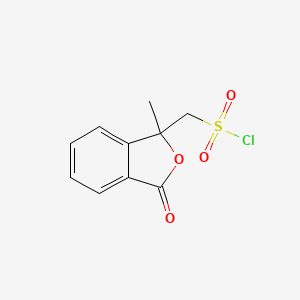

(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

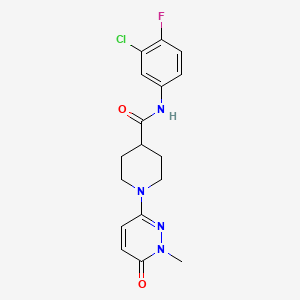

“(1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2193061-34-4 . It has a molecular weight of 260.7 . The compound is also known by its IUPAC name, which is "(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)methanesulfonyl chloride" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.7 . Other specific physical and chemical properties are not provided in the search results.科学的研究の応用

Radical Addition Reactions

Methanesulfonyl chloride, a compound closely related to (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride, has been explored for its reactivity in free radical addition reactions. Studies have shown its potential to react with hept-1-ene under specific conditions, leading to the formation of β-chloroheptyl methyl sulphone and other significant products. This reactivity is indicative of its utility in synthesizing complex organic molecules through radical-mediated processes (Goldwhite, Gibson, & Harris, 1964).

Sulfenyletherification

A novel method for sulfenyletherification of unsaturated alcohols using dimethyl sulfoxide/oxalyl chloride has been developed. This process generates methanesulfenyl chloride, suggesting the versatility of methanesulfonyl chloride derivatives in facilitating sulfenyletherification reactions, thereby expanding the toolbox for synthetic chemistry (Gao et al., 2018).

Nucleoside Benzoylation

In a 'green' methodology, benzoyl cyanide in an ionic liquid has been utilized for the benzoylation of nucleosides, demonstrating the potential of methanesulfonyl chloride derivatives in promoting selective chemical transformations under mild conditions. This approach signifies an environmentally friendly alternative to traditional methods, highlighting the compound's relevance in medicinal chemistry applications (Prasad et al., 2005).

Synthesis of Benzimidazoles

Ionic liquids containing sulfonic acid functionalized imidazolium salts have shown efficiency in catalyzing the synthesis of benzimidazoles at room temperature. This underscores the utility of methanesulfonyl chloride derivatives in catalysis, providing a sustainable pathway for the synthesis of biologically important heterocycles (Khazaei et al., 2011).

Molecular Structure Studies

Investigations into the molecular structure of methane sulfonyl chloride using electron diffraction techniques have provided insights into its geometric parameters. This research contributes to a deeper understanding of the structural aspects of sulfonyl chlorides, facilitating the design of new molecules with tailored properties for various scientific applications (Hargittai & Hargittai, 1973).

特性

IUPAC Name |

(1-methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBZSQQWDKPMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)methanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)

![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)

![[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether](/img/structure/B2894156.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2894159.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)